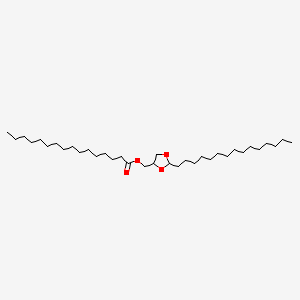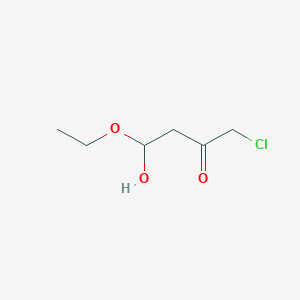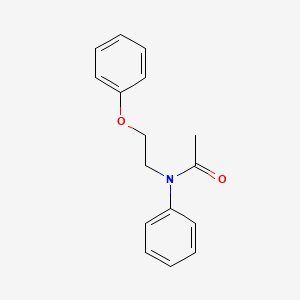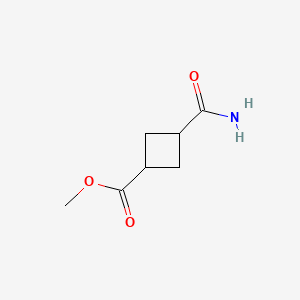![molecular formula C11H16O2 B13829520 Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)
Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate is an organic compound with the molecular formula C11H16O2. It is a colorless liquid known for its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane ring system with an ethyl ester functional group at the 2-position and a double bond at the 5-position. This compound is of interest in various fields of chemistry due to its structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of bicyclo[2.2.2]oct-5-ene-2-carboxylic acid. The acid is first prepared by the hypochlorite-mediated Hoffman degradation of the corresponding carboxamide, which is obtained by ammonolysis of the anhydride . The carboxylic acid is then esterified using ethanol and thionyl chloride to yield the ethyl ester .
Industrial Production Methods
Industrial production of ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves large-scale esterification processes. The starting materials, bicyclo[2.2.2]oct-5-ene-2-carboxylic acid and ethanol, are reacted in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The product is then purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The double bond in the bicyclic ring can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Epoxides or diols depending on the oxidizing agent used.
Reduction: The corresponding alcohol, ethyl bicyclo[2.2.2]oct-5-ene-2-ol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the strain in the bicyclic ring system and the presence of the ester functional group. The double bond in the bicyclic ring can participate in various addition reactions, while the ester group can undergo hydrolysis or nucleophilic substitution. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate can be compared with other similar compounds, such as:
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: This compound has a similar bicyclic structure but contains an anhydride functional group instead of an ester.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: This compound has a similar ester functional group but a different bicyclic ring system.
The uniqueness of ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate lies in its specific ring system and functional group arrangement, which confer distinct reactivity and applications.
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
ethyl (1S,4S)-bicyclo[2.2.2]oct-5-ene-2-carboxylate |
InChI |
InChI=1S/C11H16O2/c1-2-13-11(12)10-7-8-3-5-9(10)6-4-8/h3,5,8-10H,2,4,6-7H2,1H3/t8-,9+,10?/m0/s1 |
Clé InChI |
INGCFUDUPJPKMI-QIIDTADFSA-N |
SMILES isomérique |
CCOC(=O)C1C[C@@H]2CC[C@H]1C=C2 |
SMILES canonique |
CCOC(=O)C1CC2CCC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


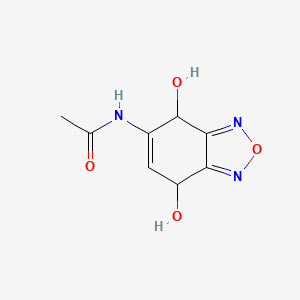
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
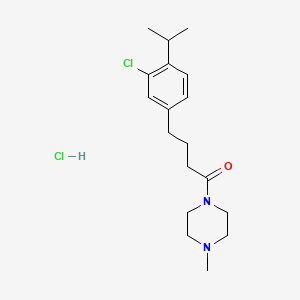
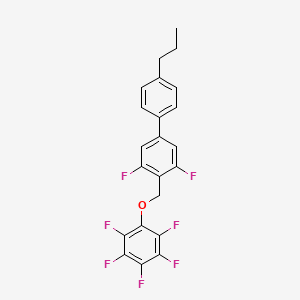
![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)

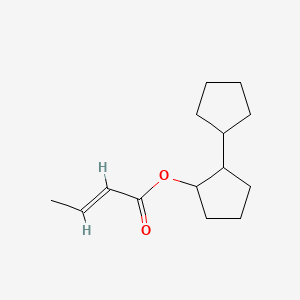
![6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)
